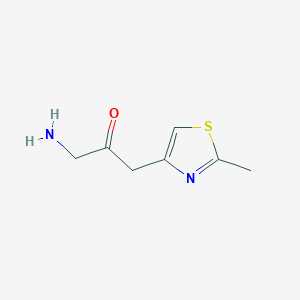

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one

Description

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one |

InChI |

InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4H,2-3,8H2,1H3 |

InChI Key |

DTEQGIJHBPINEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

A common approach to prepare the thiazole ring involves cyclization reactions between thioamide precursors and α-haloketones or related electrophiles. This method allows the formation of the 1,3-thiazole nucleus with desired substitution patterns.

- Cyclocondensation Reaction: Thioamide compounds react with α-bromoketones under controlled conditions (e.g., refluxing acetone or acetic acid) to form substituted thiazoles.

- Example: Bromination of a suitable ketone precursor with bromine in acetic acid at room temperature generates an α-bromo ketone intermediate, which then undergoes cyclization with a thioamide to yield the thiazole ring.

Introduction of the Amino-Propanone Side Chain

The amino group and the propanone moiety are introduced via functional group transformations on intermediates bearing protected or activated amino acid derivatives.

- Amination and Protection: Amino groups may be protected using carbamate groups (e.g., DiBOC) to facilitate selective reactions.

- Hydrolysis and Esterification: Carboxylic acid intermediates can be esterified and then converted to hydrazides or other derivatives to enable further functionalization.

- Reduction and Cyclization: Controlled reduction and cyclization steps help achieve the final amino-propanone structure with the correct stereochemistry.

Detailed Preparation Method from Patent Literature

A representative and detailed preparation method is described in patent WO2016132378A2, which outlines the synthesis of related thiazole-containing amino acid derivatives, including intermediates structurally similar to this compound.

Key Steps

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Preparation of α-bromo ketone intermediate by bromination of ketone precursor | Bromine in acetic acid, room temperature | High yield, clean intermediate |

| 2 | Cyclocondensation with thioamide to form thiazole ring | Refluxing acetone or acetic acid, 60-80°C | Yields vary (60-90%), depending on thioamide used |

| 3 | Protection of amino groups with DiBOC | Methanol, triethylamine, 25-30°C | Facilitates selective reactions |

| 4 | Esterification of carboxylic acids | Methanol, catalytic sulfuric acid, reflux | Efficient conversion to esters |

| 5 | Conversion to hydrazides | Hydrazine hydrate, refluxing propan-2-ol | Enables further functionalization |

| 6 | Introduction of amino-propanone side chain via reduction and cyclization | Controlled temperature, base catalysis | Achieves chiral center formation |

Isolation and Purification

- Solvent removal techniques include rotary evaporation, spray drying, freeze drying, and thin film drying.

- Purification often involves extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions, and filtration.

- Crystallization with suitable solvents (e.g., ethyl acetate, acetone) is used to obtain pure compounds.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the cyclization of thioamide precursors with haloketones, offering advantages such as:

- Reduced reaction times.

- Improved yields.

- Enhanced purity of the product.

This method is particularly useful for rapid synthesis in research settings.

Use of Hydrazide Intermediates

Hydrazide derivatives of amino acid esters serve as versatile intermediates for further cyclization and functionalization steps, enabling the synthesis of complex thiazole-containing amino acid analogs.

- Condensation with aldehydes forms hydrazone-type compounds.

- Subsequent cyclization yields heterocyclic derivatives related to the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of α-bromo ketones with thioamides | α-bromo ketone, thioamide | Refluxing acetone or acetic acid, 60-80°C | High regioselectivity, well-established | Requires preparation of α-bromo ketone |

| Microwave-assisted cyclization | Thioamide, haloketone | Microwave irradiation, short time | Rapid, improved yields | Requires specialized equipment |

| Hydrazide intermediate pathway | Amino acid esters, hydrazine hydrate | Reflux in propan-2-ol | Versatile intermediate formation | Multi-step, longer synthesis time |

| Protection/deprotection strategies | DiBOC, triethylamine | Room temperature to mild heating | Enables selective reactions | Adds complexity and cost |

Research Findings and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the thiazole ring and the amino-propanone side chain.

- Characteristic signals in ^1H NMR (e.g., singlets corresponding to thiazole protons) and ^13C NMR (e.g., signals for C–S and C=N carbons) verify the heterocyclic structure.

- Purity and identity are further confirmed by chromatographic techniques and melting point analysis.

- Yields typically range from moderate to high (60-90%) depending on reaction conditions and purification methods.

Chemical Reactions Analysis

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substitution Position on Thiazole Ring The 2-methyl group at position 4 in the target compound distinguishes it from analogs like 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one (substituted at position 5). 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one (CAS 13679-83-9) features a methyl group at position 4 but lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound .

Functional Group Variations The aminoketone chain in the target compound contrasts with 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1), which contains an acetyl group. The acetyl derivative’s electron-withdrawing carbonyl may reduce nucleophilicity compared to the aminoketone’s amine, which can act as a directing group in further functionalization . Tolvaptan incorporates two 2-methylthiazole rings linked by a urea group, demonstrating the thiazole motif’s utility in drug design for receptor binding and solubility modulation .

The target compound’s aminoketone moiety may enhance blood-brain barrier permeability compared to purely lipophilic analogs like 2-Methyl-4-(1-methylethyl)thiazole (CAS 32272-52-9), a flavor compound with minimal pharmacological relevance .

Synthetic Utility The target compound’s amino and ketone groups make it a candidate for Schiff base formation or Mannich reactions, similar to aminoazole derivatives discussed in . For example, Proshin et al. (2014) demonstrated that 5-amino-1,2,4-thiadiazoles serve as precursors for hybrid multifunctional compounds, suggesting analogous applications for the target molecule .

Research Findings and Data

Table 2: Physicochemical Properties

| Property | Target Compound | 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 170.23 | 155.22 | 156.21 |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.8 (higher lipophilicity) | ~0.9 (lower lipophilicity) |

| Hydrogen-Bond Donors | 1 (NH₂) | 0 | 1 (NH₂) |

| Key Reactivity | Amino-ketone condensation | Ketone-based nucleophilic additions | Similar to target compound |

Biological Activity

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 170.23 g/mol, exhibits potential therapeutic applications due to its interactions with various biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against specific strains, making it a candidate for further development as an antimicrobial agent.

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Candida albicans | 0.25 | Fungicidal |

The mechanism of action for this compound likely involves its thiazole ring, which can interact with enzymes and receptors in microbial cells. This interaction may modulate the activity of key biological pathways, leading to the inhibition of pathogen growth. Studies have suggested that the compound's electrophilic nature allows it to form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study found that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and ketoconazole, particularly in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a synergistic effect when combined with these antibiotics, enhancing their overall efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies revealed that the compound binds effectively to DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial metabolism. The binding affinities were quantified using docking scores, which suggested a strong potential for this compound as a lead in antibiotic development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The initial step involves the reaction of appropriate precursors to form the thiazole ring.

- Amine Substitution : An amino group is introduced at the propan-2-one position through nucleophilic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.